Structural Uniqueness: Kasugamine Found in Only 2 Natural Products vs. Ubiquitous Deoxyaminosugars
Kasugamine is embedded in precisely two natural products—kasugamycin and minosaminomycin—whereas other deoxyaminosugars such as d-forosamine and d-desosamine are distributed across multiple macrolide and non-macrolide antibiotic families [1]. This extreme phylogenetic restriction makes kasugamine one of the least promiscuous deoxyaminosugar scaffolds in the known natural product space, offering a high signal-to-noise ratio for chemotaxonomic tracing and biosynthetic gene cluster mining [1].
| Evidence Dimension | Number of natural product families containing the sugar scaffold |
|---|---|
| Target Compound Data | Kasugamine: 2 natural products (kasugamycin, minosaminomycin) [1] |
| Comparator Or Baseline | d-Forosamine: ≥4 natural product families (spinosad, spiramycin, etc.); d-Desosamine: ≥5 families (erythromycin, oleandomycin, etc.) [1] |
| Quantified Difference | Kasugamine scaffold occurs in 2 natural products vs. 4–5 for comparators; ≤50%–60% fewer host scaffolds |
| Conditions | Literature survey of characterized deoxyaminosugar-containing natural products [1] |
Why This Matters
Researchers seeking chemotaxonomic specificity or biosynthetic pathway uniqueness for metabolic engineering will favor kasugamine-derived systems because of their minimal off-target genetic clustering.
- [1] Li Y, Chen Y, Shi J, et al. Characterization of UDP-Sugar 3-Dehydrase KsgR in the Biosynthesis of a Distinctive Multideoxy Diamino-Sugar Kasugamine of Kasugamycin. J Am Chem Soc. 2026; doi:10.1021/jacs.6c03331. View Source
